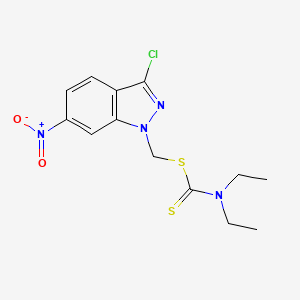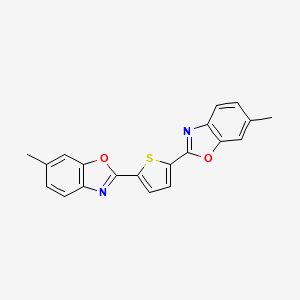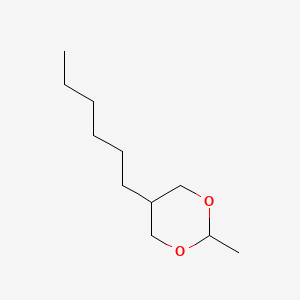
cis-5-Hexyl-2-methyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-5-Hexyl-2-methyl-1,3-dioxane: is an organic compound belonging to the class of dioxanes It is characterized by a six-membered ring containing two oxygen atoms and a hexyl and methyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Hexyl-2-methyl-1,3-dioxane typically involves the acetalization of aldehydes with diols. One common method is the acid-catalyzed reaction between an aldehyde and a diol, resulting in the formation of the dioxane ring. For example, the reaction of hexanal with 2-methyl-1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: cis-5-Hexyl-2-methyl-1,3-dioxane can undergo oxidation reactions, where the dioxane ring may be cleaved, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the dioxane ring into other functional groups, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions where one of the substituents on the dioxane ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
cis-5-Hexyl-2-methyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of cis-5-Hexyl-2-methyl-1,3-dioxane involves its interaction with specific molecular targets. The dioxane ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The molecular pathways involved depend on the specific application and the environment in which the compound is used.
類似化合物との比較
cis-2-Hexyl-5-methyl-1,3-dioxane: Similar in structure but with different substituent positions.
cis-5-Hydroxy-2-methyl-1,3-dioxane: Contains a hydroxyl group instead of a hexyl group.
cis-2-tert-Butyl-5-methyl-1,3-dioxane: Contains a tert-butyl group instead of a hexyl group.
Uniqueness: cis-5-Hexyl-2-methyl-1,3-dioxane is unique due to its specific substituent pattern, which influences its chemical properties and potential applications. The presence of the hexyl group can affect its hydrophobicity and reactivity compared to similar compounds.
特性
CAS番号 |
22645-32-5 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
5-hexyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-11-8-12-10(2)13-9-11/h10-11H,3-9H2,1-2H3 |
InChIキー |
MKNCTCDWCSUWIM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1COC(OC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


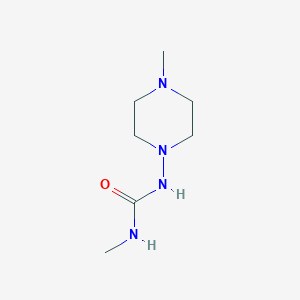

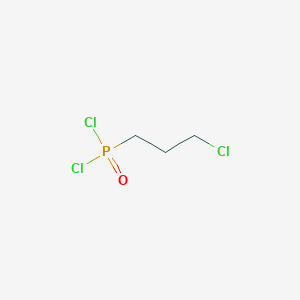
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)



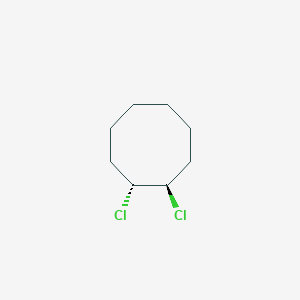
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
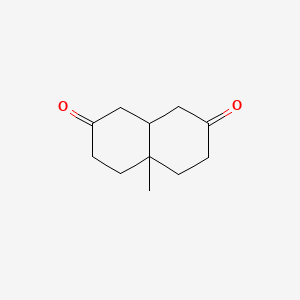

![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
